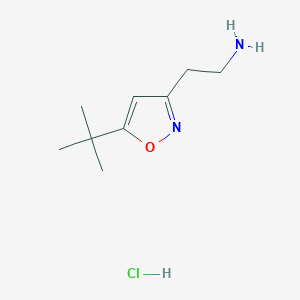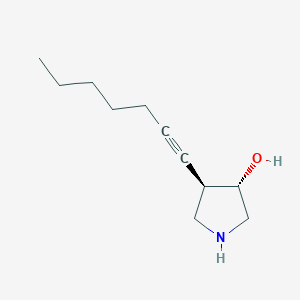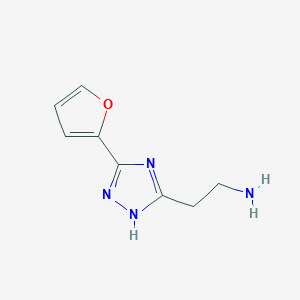![molecular formula C12H22ClN B1531523 3-Cyclopentyl-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2097969-82-7](/img/structure/B1531523.png)
3-Cyclopentyl-8-azabicyclo[3.2.1]octane hydrochloride
Übersicht
Beschreibung
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . “3-Cyclopentyl-8-azabicyclo[3.2.1]octane hydrochloride” is a derivative of this structure.
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular structure of “this compound” is based on the 8-azabicyclo[3.2.1]octane scaffold, which is a bicyclic structure with a three-membered ring fused to a cycloheptane ring .Chemical Reactions Analysis
The synthesis of 8-azabicyclo[3.2.1]octanes has been achieved via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- The synthesis and structural study of derivatives of 3-azabicyclo[3.2.1]octane, including their N-endo methiodides, have been explored through techniques like 1H and 13C NMR spectroscopy and X-ray diffraction. These studies provide insights into the conformational preferences of these compounds, which are crucial for understanding their reactivity and potential interactions with biological targets (Izquierdo et al., 1991).
- A simple and efficient synthesis methodology has been developed for azatropane (8-methyl-3,8-diazabicyclo[3.2.1]octane) and its 3-substituted analogues from pyroglutamic acid. These compounds were evaluated for their affinity at D2 and 5-HT2A receptors, indicating a potential for pharmacological applications (Singh et al., 2007).
Pharmacological Potential
- The pharmacological profile of certain 3-azabicyclo[3.2.1]octane derivatives has been investigated through their ability to antagonize acetylcholine-induced contraction in guinea pig ileum. These studies suggest a structure-activity relationship that could inform the design of novel therapeutics (Izquierdo et al., 1991).
Methodological Advances
- Advances in the synthesis of the 8-azabicyclo[3.2.1]octane scaffold, a core structure in many tropane alkaloids known for their biological activity, have been achieved. This includes enantioselective approaches and desymmetrization strategies that offer new pathways for the development of bioactive compounds (Rodríguez et al., 2021).
Analytical Chemistry Applications
- A derivatization method for determining amines in an alkaline medium using 3-azabicyclo[3.3.0]octane highlights the utility of these compounds in analytical chemistry, particularly for the determination of amine content in aqueous solutions (Duriche et al., 1999).
Wirkmechanismus
Target of Action
The 3-Cyclopentyl-8-azabicyclo[3.2.1]octane hydrochloride is a part of the family of tropane alkaloids . Tropane alkaloids are known for their wide array of biological activities . .
Mode of Action
The exact mode of action of 3-Cyclopentyl-8-azabicyclo[32It’s known that tropane alkaloids, which this compound is a part of, have diverse biological activities
Biochemical Pathways
The biochemical pathways affected by 3-Cyclopentyl-8-azabicyclo[32As a member of the tropane alkaloids family, it’s known to have various biological activities . The specific pathways and their downstream effects would require more detailed studies.
Result of Action
The molecular and cellular effects of the action of 3-Cyclopentyl-8-azabicyclo[32As a part of the tropane alkaloids family, it’s known to have various biological activities . The specific effects of this compound’s action would require more detailed studies.
Eigenschaften
IUPAC Name |
3-cyclopentyl-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-2-4-9(3-1)10-7-11-5-6-12(8-10)13-11;/h9-13H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCJYRHGFFAYIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CC3CCC(C2)N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]oxolan-3-ol](/img/structure/B1531440.png)

![(1R,2S)-2-[2-(thiophen-3-yl)ethynyl]cyclopentan-1-ol](/img/structure/B1531442.png)
![(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]oxolan-3-ol](/img/structure/B1531443.png)
![(3S,4R)-4-[2-(3-methylphenyl)ethynyl]oxolan-3-ol](/img/structure/B1531445.png)



![4-[(Pyridin-3-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1531456.png)




